Valine, 3-nitro- Valine, 3-nitro-
Brand Name: Vulcanchem
CAS No.: 170454-20-3
VCID: VC0066023
InChI: InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m1/s1
SMILES: CC(C)(C(C(=O)O)N)[N+](=O)[O-]
Molecular Formula: C5H10N2O4
Molecular Weight: 162.1439

Valine, 3-nitro-

CAS No.: 170454-20-3

Cat. No.: VC0066023

Molecular Formula: C5H10N2O4

Molecular Weight: 162.1439

* For research use only. Not for human or veterinary use.

Valine, 3-nitro- - 170454-20-3

Specification

CAS No. 170454-20-3
Molecular Formula C5H10N2O4
Molecular Weight 162.1439
IUPAC Name (2S)-2-amino-3-methyl-3-nitrobutanoic acid
Standard InChI InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m1/s1
SMILES CC(C)(C(C(=O)O)N)[N+](=O)[O-]

Introduction

Valine, 3-nitro-, also known as 3-nitro-L-valine, is a derivative of the essential amino acid valine. It is characterized by the presence of a nitro group (-NO2) attached to the third carbon of the valine molecule, resulting in the chemical formula C5H10N2O4 and a molecular weight of 162.14 g/mol . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique chemical and biological properties.

Synthesis Methods

The synthesis of 3-nitro-valine typically involves the nitration of valine using a mixture of nitric acid and sulfuric acid under controlled conditions to prevent over-nitration and degradation of the product. Industrial production may employ more sophisticated techniques, such as continuous flow reactors, to ensure high yield and purity.

Chemical Reactions

3-Nitro-valine undergoes several types of chemical reactions:

  • Oxidation: The nitro group can be further oxidized to form nitroso derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: The nitro group can be reduced to an amino group (-NH2) using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using nucleophiles like sodium methoxide (NaOCH3) under basic conditions.

Biological Effects

3-Nitro-valine has been studied for its potential effects on protein function and enzyme activity due to the presence of the nitro group. It can influence cellular processes such as cell signaling, protein synthesis, and inflammatory response. Additionally, it has been shown to enhance oxidative phosphorylation and ATP generation rates under oxidative stress conditions.

Research Applications

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. It is also investigated for its potential use in drug development, targeting specific enzymes or pathways related to metabolic disorders and inflammatory diseases.

Comparison with Similar Compounds

3-Nitro-valine is compared with other nitro-substituted amino acids like 3-nitro-leucine and 3-nitro-isoleucine, which have similar chemical properties but different biological activities. 3-Nitro-alanine is another related compound with distinct chemical and biological properties.

Future Directions

Future research should focus on elucidating the detailed mechanisms underlying the biological effects of 3-nitro-valine and exploring its therapeutic potential, particularly in targeting metabolic disorders and inflammatory diseases. Additionally, its role in lipid metabolism and oxidative stress response warrants further investigation to fully understand its potential applications in medicine and biotechnology.

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